

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one chemical properties

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Compound of Interest

Compound Name: 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

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An In-Depth Technical Guide to the Chemical Properties and Applications of **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one**

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one**, a derivative whose utility stems from the unique interplay between the electron-withdrawing bromine atom on the aromatic ring and the alkyl substituent at the stereogenic C3 position. The bromine atom at the 5-position is known to enhance the biological activity of indole-based molecules, making this compound a person of significant interest for drug discovery and development.^[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a solid, crystalline compound. The core structure consists of a benzene ring fused to a five-membered lactam (pyrrolidinone) ring. The key features are a bromine atom at position 5 of the benzene ring and an ethyl group at the C3 position of the lactam ring. This C3 position is a chiral center, meaning the molecule can exist as two enantiomers.

Data Summary Table

Property	Value	Source
IUPAC Name	5-bromo-3-ethyl-1,3-dihydroindol-2-one	PubChem[2]
Molecular Formula	C ₁₀ H ₁₀ BrNO	PubChem[2]
Molecular Weight	240.10 g/mol	PubChem[2]
CAS Number	304876-05-9	PubChem[2]
Appearance	Solid (predicted)	---
Melting Point	Data not available; related 5-bromo-oxindole melts at 220-224°C[3]	---
Boiling Point	362.5±42.0 °C (Predicted)	ChemBK[3]
Solubility	Soluble in Dimethylformamide (DMF) and other organic solvents	ChemBK[3]
XLogP3	2.4	PubChem[2]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns will be influenced by the bromine atom. The ethyl group will present as a characteristic triplet and quartet. The proton at the C3 position will appear as a multiplet, coupled to the adjacent ethyl protons. The N-H proton of the lactam will exhibit a broad singlet.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct carbon signals. The carbonyl carbon (C=O) of the lactam will be the most downfield signal (~170-180 ppm). Aromatic carbons will appear in the 110-145 ppm range, with the carbon

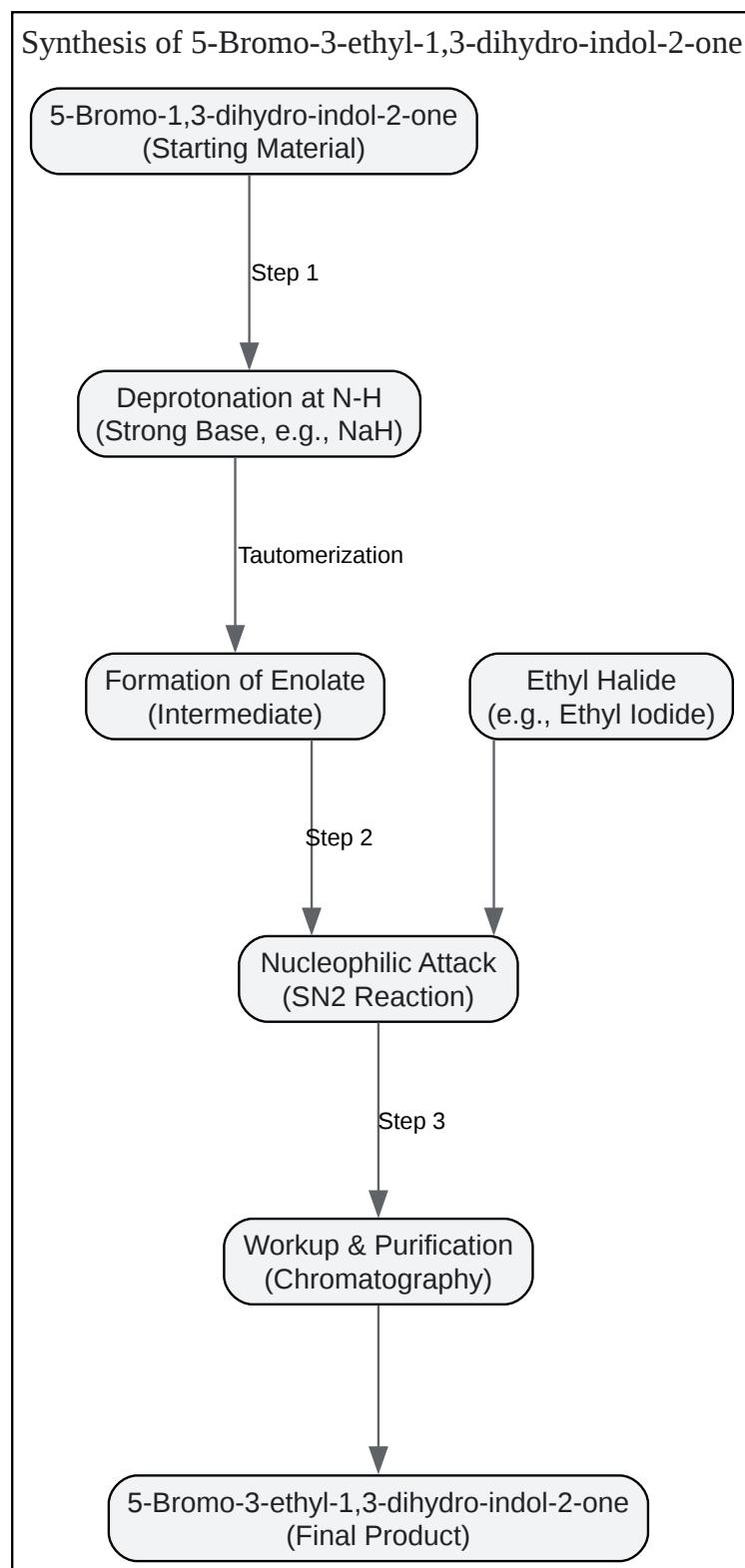
attached to bromine showing a characteristic shift. The C3 carbon and the two carbons of the ethyl group will be visible in the aliphatic region.

- IR (Infrared) Spectroscopy: Key vibrational bands will include a sharp peak for the N-H stretch ($\sim 3200 \text{ cm}^{-1}$) and a strong absorption for the lactam carbonyl (C=O) stretch ($\sim 1700 \text{ cm}^{-1}$). Aromatic C-H and C=C stretching bands will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for ^{79}Br and ^{81}Br isotopes), corresponding to the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$.

Synthesis and Reactivity

Synthetic Workflow

The synthesis of 3-substituted oxindoles can be achieved through various routes. A common and reliable method is the direct alkylation of a 5-bromoindole precursor. This approach is favored for its efficiency and control over the C3-substituent.

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Caption: Synthetic workflow for **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one**.

Detailed Experimental Protocol: Alkylation of 5-Bromooxindole

This protocol describes the synthesis via direct ethylation. The causality behind this choice is its high yield and straightforward execution. The use of a strong base like Sodium Hydride (NaH) is crucial to generate a potent nucleophile (the enolate) that can efficiently react with the ethyl halide.

- Preparation: To a solution of 5-bromo-1,3-dihydro-indol-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.
 - Expertise Note: Anhydrous conditions are critical as NaH reacts violently with water. The reaction is performed at 0°C to control the exothermic deprotonation step.
- Enolate Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the formation of the sodium salt.
- Alkylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.
 - Expertise Note: Ethyl iodide is used as it is a highly reactive alkylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.
- Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one**.
 - Trustworthiness Note: Purity must be confirmed by NMR and Mass Spectrometry to validate the structure before any further use.

Reactivity Profile

- N-H Acidity: The lactam proton is acidic and can be removed by a base, facilitating N-alkylation or N-acylation reactions.
- C3 Position: The proton at the C3 position is also acidic and can be deprotonated to form an enolate, allowing for further functionalization at this site.
- Aromatic Ring: The bromine atom makes the aromatic ring susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 5-position.^[4] This is a key feature for creating libraries of compounds for drug discovery.

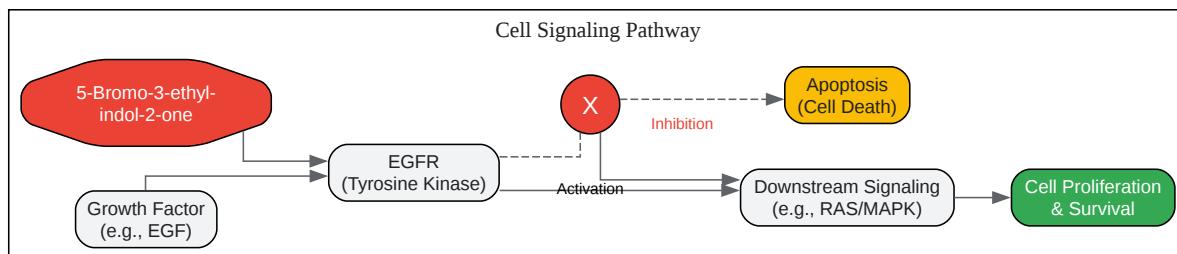
Biological and Pharmacological Context

While specific biological data for **5-Bromo-3-ethyl-1,3-dihydro-indol-2-one** is not extensively published, the 5-bromo-oxindole scaffold is a well-established pharmacophore in modern drug discovery.^[1] Derivatives have shown a wide range of activities, including anticancer, antiviral, and antimicrobial effects.^{[1][5]}

Anticancer Potential: Kinase Inhibition

Many oxindole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, Sunitinib, an approved anticancer drug, features an oxindole core and targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.^[6] The 5-bromo substitution often enhances binding affinity and inhibitory potency.^[7]

The mechanism of action for many 5-bromoindole derivatives involves the inhibition of key oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.^[1] Inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.^[1]



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Caption: Hypothetical inhibition of the EGFR signaling pathway.

This compound serves as a valuable building block for synthesizing more complex molecules. Its C3-ethyl group provides a specific steric and lipophilic profile, while the 5-bromo position acts as a versatile handle for further chemical modification, making it an ideal starting point for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is not available, related bromo-indole compounds are classified as irritants.^[8] Standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.^[9]
- Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined

physicochemical properties, versatile reactivity, and the established pharmacological importance of its core scaffold make it a valuable tool for researchers. The ability to perform selective modifications at the N1, C3, and C5 positions allows for the systematic exploration of chemical space, paving the way for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research settings.

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